molecular formula C26H21ClFN5O2 B2794132 N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902960-02-5

N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

Cat. No. B2794132
M. Wt: 489.94
InChI Key:
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Description

“N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide” is a complex organic compound. It belongs to the class of nitrogen-containing heterocyclic compounds . These compounds play an important role in medicinal chemistry as they can serve as frameworks for small molecule synthesis, drug design, and drug discovery .


Synthesis Analysis

The synthesis of similar compounds involves a single-step reaction . For instance, a series of new piperazine derivatives and triazolo-pyrazine derivatives were synthesized in a single-step reaction . All adducts were obtained in good to high yields and fully characterized by 1H NMR, 13C NMR, IR, and mass spectrometry techniques .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by various techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . In some cases, to further confirm the chemical identity of the adducts, a crystal of the compound is prepared and analyzed using X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically single-step reactions . The precursors for the synthesis are reacted under specific conditions to yield the final compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined by techniques such as 1H NMR, 13C NMR, IR, and mass spectrometry . These techniques provide information about the chemical structure of the compound, which can be used to infer its physical and chemical properties.

Future Directions

The future directions for research on these compounds could include further exploration of their biological activities and potential applications in medicinal chemistry . The results from molecular docking studies could be used to develop more potent antimicrobials . There is a great need for novel and more efficient drug candidates, and these compounds could potentially serve as a starting point for the development of such drugs .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[4-[(4-fluorophenyl)methyl]-5-oxo-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29ClFN5O2/c27-21-7-3-1-5-18(21)15-29-24(34)14-13-23-30-31-26-32(16-17-9-11-19(28)12-10-17)25(35)20-6-2-4-8-22(20)33(23)26/h1,3,5,7,9-12,20,22,26,31H,2,4,6,8,13-16H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUNBIBMRRJLHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C3N2C(=NN3)CCC(=O)NCC4=CC=CC=C4Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide

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